molecular formula C12H17N3O9 B029593 メトロニダゾール | β-D-グルクロン酸抱合体 CAS No. 100495-98-5

メトロニダゾール | β-D-グルクロン酸抱合体

カタログ番号: B029593
CAS番号: 100495-98-5
分子量: 347.28 g/mol
InChIキー: KOVNZSSTXZPVCG-GOVZDWNOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Metronidazole beta-D-Glucuronide is a metabolite of metronidazole, a widely used antibiotic belonging to the nitroimidazole class. This compound is formed through the conjugation of metronidazole with glucuronic acid, a process that enhances its solubility and facilitates its excretion from the body. Metronidazole beta-D-Glucuronide is primarily used in analytical and research settings to study the metabolism and pharmacokinetics of metronidazole.

科学的研究の応用

Metronidazole beta-D-Glucuronide has several scientific research applications:

    Pharmacokinetics: It is used to study the metabolism and excretion of metronidazole in the body.

    Toxicology: The compound is used in toxicological studies to understand the detoxification pathways of metronidazole.

    Analytical Chemistry: It serves as a standard in analytical methods such as HPLC and mass spectrometry.

    Biomedical Research: The compound is used in studies related to drug interactions and the effects of metronidazole on various biological systems.

生化学分析

Biochemical Properties

Metronidazole A-D-Glucuronide is a product of the glucuronidation process . Glucuronidation is an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . This process results in the formation of acyl-glucuronide ester derivatives . These glucuronides often circulate in plasma prior to being excreted in urine and bile .

Cellular Effects

The cellular effects of Metronidazole A-D-Glucuronide are not well-studied. Metronidazole, the parent drug, is known to have significant effects on cells. It is bactericidal and targets organisms that thrive in anaerobic conditions . The mechanism behind this action is multifactorial and revolves around the ability of the nitroimidazole ring within Metronidazole to undergo reduction .

Molecular Mechanism

Metronidazole, the parent drug, is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .

Temporal Effects in Laboratory Settings

The temporal effects of Metronidazole A-D-Glucuronide in laboratory settings are not well-documented. Metronidazole, the parent drug, has been studied extensively. It is known that multiple oral or intravenous doses of Metronidazole result in some drug accumulation with higher serum concentrations as compared with single doses .

Dosage Effects in Animal Models

The effects of Metronidazole A-D-Glucuronide at different dosages in animal models are not well-documented. Metronidazole, the parent drug, has been studied in this context. For example, on an intravenous dose regimen of 500mg every 8 hours, maximum Metronidazole serum concentrations average 25 μg/ml and minimum concentrations 15 μg/ml .

Metabolic Pathways

Metronidazole A-D-Glucuronide is involved in the glucuronidation pathway . This pathway is an important part of the metabolism of carboxylic acid-containing drugs in both animals and humans . It results in the formation of acyl-glucuronide ester derivatives .

Transport and Distribution

It is known that glucuronides, including Metronidazole A-D-Glucuronide, require transport proteins for their distribution and excretion from the human body .

Subcellular Localization

It is known that glucuronides, including Metronidazole A-D-Glucuronide, often circulate in plasma prior to being excreted in urine and bile .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Metronidazole beta-D-Glucuronide involves the conjugation of metronidazole with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase. The reaction conditions include:

    Temperature: The reaction is usually carried out at physiological temperatures (37°C).

    pH: The optimal pH for the reaction is around 7.4.

    Solvent: Aqueous buffer solutions are commonly used as solvents.

Industrial Production Methods: In an industrial setting, the production of Metronidazole beta-D-Glucuronide can be scaled up using bioreactors that provide controlled conditions for the enzymatic reaction. The process involves:

    Substrate Preparation: Metronidazole and glucuronic acid are prepared in suitable concentrations.

    Enzyme Addition: UDP-glucuronosyltransferase is added to catalyze the reaction.

    Reaction Monitoring: The reaction is monitored using high-performance liquid chromatography (HPLC) to ensure complete conversion.

    Purification: The product is purified using techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions: Metronidazole beta-D-Glucuronide undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed back to metronidazole and glucuronic acid under acidic or basic conditions.

    Oxidation: It can undergo oxidation reactions, although these are less common.

    Reduction: The nitro group in the metronidazole moiety can be reduced under anaerobic conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium dithionite are employed under anaerobic conditions.

Major Products Formed:

    Hydrolysis: Metronidazole and glucuronic acid.

    Oxidation: Oxidized derivatives of metronidazole.

    Reduction: Reduced forms of metronidazole.

作用機序

The mechanism of action of Metronidazole beta-D-Glucuronide is primarily related to its role as a metabolite of metronidazole. Metronidazole itself exerts its effects by:

    Reduction: Under anaerobic conditions, the nitro group of metronidazole is reduced, leading to the formation of reactive intermediates.

    DNA Interaction: These intermediates interact with the DNA of anaerobic bacteria and protozoa, causing strand breakage and inhibition of nucleic acid synthesis.

    Cell Death: The disruption of DNA synthesis ultimately leads to cell death.

Metronidazole beta-D-Glucuronide, being a conjugated form, is more water-soluble and is excreted from the body, thus playing a role in the detoxification and elimination of metronidazole.

類似化合物との比較

Metronidazole beta-D-Glucuronide can be compared with other similar compounds such as:

    Tinidazole beta-D-Glucuronide: Another nitroimidazole conjugate with similar pharmacokinetic properties.

    Ornidazole beta-D-Glucuronide: Similar in structure and function but with different pharmacological profiles.

    Secnidazole beta-D-Glucuronide: Another related compound with distinct therapeutic applications.

Uniqueness: Metronidazole beta-D-Glucuronide is unique due to its specific formation from metronidazole, a widely used antibiotic with a broad spectrum of activity against anaerobic bacteria and protozoa. Its role in the metabolism and excretion of metronidazole makes it a valuable compound in pharmacokinetic and toxicological studies.

特性

CAS番号

100495-98-5

分子式

C12H17N3O9

分子量

347.28 g/mol

IUPAC名

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C12H17N3O9/c1-5-13-4-6(15(21)22)14(5)2-3-23-12-9(18)7(16)8(17)10(24-12)11(19)20/h4,7-10,12,16-18H,2-3H2,1H3,(H,19,20)/t7-,8-,9+,10-,12+/m0/s1

InChIキー

KOVNZSSTXZPVCG-GOVZDWNOSA-N

SMILES

CC1=NC=C(N1CCOC2C(C(C(C(O2)C(=O)O)O)O)O)[N+](=O)[O-]

異性体SMILES

CC1=NC=C(N1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[N+](=O)[O-]

正規SMILES

CC1=NC=C(N1CCOC2C(C(C(C(O2)C(=O)O)O)O)O)[N+](=O)[O-]

同義語

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl β-D-Glucopyranosiduronic Acid; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。